molecular formula C7H8BFO3 B069507 5-Fluoro-2-methoxyphenylboronic acid CAS No. 179897-94-0

5-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B069507
CAS No.: 179897-94-0
M. Wt: 169.95 g/mol
InChI Key: CCQKIRUMTHHPSX-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H8BFO3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Scientific Research Applications

Chemistry: 5-Fluoro-2-methoxyphenylboronic acid is extensively used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and drug candidates. Its derivatives have shown potential in inhibiting enzymes and modulating biological pathways .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of specialty chemicals and intermediates is also significant .

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxyphenylboronic acid typically involves the borylation of 5-fluoro-2-methoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions, such as oxidation and substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and temperature (e.g., 80-100°C).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Fluoro-4-methoxyphenylboronic acid

Comparison: 5-Fluoro-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to its analogs. For example, the presence of the fluorine atom can enhance the reactivity and selectivity of the compound in various synthetic applications .

Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKIRUMTHHPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382204
Record name 5-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-94-0
Record name 5-Fluoro-2-methoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179897-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A cold solution (−78° C.) of 2-bromo-4-fluoro-anisole (20 g, 10 mmol, 1 equiv) in anhydrous tetrahydrofuran (200 mL) was treated dropwise, over 20 min, with 2.5M n-butyllithium solution in hexanes (44 mL, 110 mmol, 1.1 equiv). The reaction was stirred for 1 hour, then trimethyl borate (16.75 mL, 150 mmol, 1.5 equiv) was added in one portion. After stirring overnight at room temperature, the reaction was poured into saturated ammonium chloride (200 mL). The layers were separated and the aqueous phase was extracted with ethyl acetate (3×200 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure. The solid residue was triturated with methyl tert-butyl ether (100 mL) to give (5-fluoro-2-methoxyphenyl)boronic acid (1) (6.5 g, 39% yield) as an off-white solid.
Quantity
20 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
44 mL
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reactant
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200 mL
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solvent
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16.75 mL
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reactant
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Quantity
200 mL
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reactant
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Synthesis routes and methods II

Procedure details

In a 200-mL flask, a solution of 2-bromo-4-fluoroanisole (Aldrich: 4.00 mL, 30.8 mmol) in THF (50 mL) was cooled to -78° C. (CO2 /IPA). To this solution n-BuLi (Aldrich: 2.5 M in hexanes; 12.4 mL, 31 mmol, 1.0 equivuiv) was added dropwise over a 30 min period. The reaction mixture was stirred at -78° C. for 60 min and treated with trimethylborate (Aldrich: 10.5 mL, 92.4 mmol, 3.0 equivuiv). The reaction mixture was allowed to slowly warm to rt, stirred overnight (12h), and cooled to 0° C. (ice/H2O). The solution was treated with 5% HCl until the pH reached 6. The reaction mixture was poured into sat'd NH4Cl (80 mL) and extracted with CH2Cl2 (3×100 mL). The extracts were washed with sat'd NH4Cl (1×80 mL), combined, dried (MgSO4), filtered through a pad of Celite™, and concentrated to afford 4.90 g (94%) of a white semi-solid. Data for 5-fluoro-20methozyphenylboronic acid: 1H NMR (400 MHz, acetone-d6): 7.47 (dd,J=8.8, 3.3, 1H); 7.17 (m, 1H); 7.05 (dd,J=9.0, 3.9, 1H); 3.93 (s, 3H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
CO2 IPA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( 12h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
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reactant
Reaction Step Seven
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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